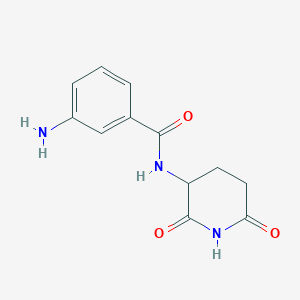
3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide is a chemical compound with the molecular formula C12H13N3O3 It is known for its unique structure, which includes a benzamide group attached to a piperidinyl ring with two keto groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide typically involves the reaction of 3-aminobenzamide with a piperidinyl derivative. One common method includes the use of 2,6-dioxopiperidine-3-carboxylic acid as a starting material. The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions
3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
作用機序
The mechanism of action of 3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various signaling pathways related to cell growth and inflammation .
類似化合物との比較
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound shares a similar piperidinyl structure but has different substituents on the benzamide group.
3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride: This compound has an additional aminomethyl group, which may alter its chemical properties and biological activities.
Uniqueness
3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
3-amino-N-(2,6-dioxopiperidin-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O3/c13-8-3-1-2-7(6-8)11(17)14-9-4-5-10(16)15-12(9)18/h1-3,6,9H,4-5,13H2,(H,14,17)(H,15,16,18) |
InChIキー |
XOLLDBOOXRTMRB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








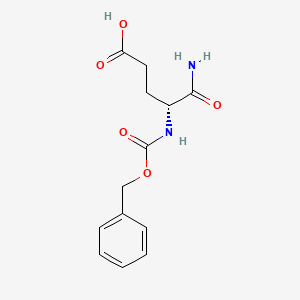
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)


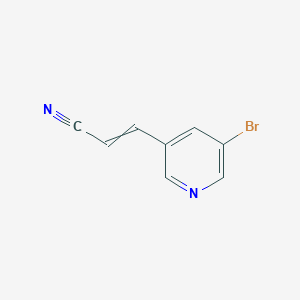
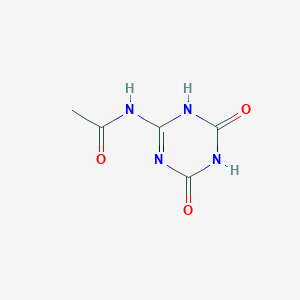
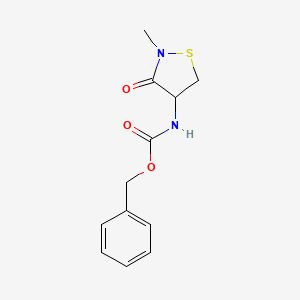
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
